molecular formula C16H14FN5O2 B2579849 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897614-67-4

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2579849
CAS RN: 897614-67-4
M. Wt: 327.319
InChI Key: UTRCAZORMJOWEX-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-methoxyphenyl)benzamide, with the chemical formula C₁₄H₁₂FNO₂, is a synthetic compound. Its molecular weight is approximately 245.249 Da, and the monoisotopic mass is 245.085205 Da. The compound is also known by other names, including (4-fluorophenyl)-N-(4-methoxyphenyl)carboxamide and Benzamide, N-(4-methoxyphenyl)-4-fluoro- . It belongs to the class of benzamides, which are characterized by their carboxamide functional group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(4-methoxyphenyl)benzamide consists of a benzene ring with a fluorine atom substituted at the para position (4-fluorophenyl). Additionally, a methoxy group (CH₃O) is attached to the benzene ring. The carboxamide functional group (-CONH₂) is linked to the benzene ring, completing the structure. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been explored for its potential applications in imaging studies related to brain disorders. A study utilized a molecular imaging probe derived from this compound for positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This research highlighted a significant decrease in receptor densities in critical brain regions, correlating with the severity of cognitive impairment. The findings suggest the compound's potential in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).

Synthesis for CB1 Cannabinoid Receptors Study

Another study explored the feasibility of nucleophilic displacement in the synthesis of a radiolabeled compound related to 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide for studying CB1 cannabinoid receptors in the brain via PET. This research offers insights into the synthesis process and potential applications in neurological studies, particularly involving cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Inhibitor of 5-Lipoxygenase

A structural modification of a similar compound demonstrated in vivo potency as an inhibitor of 5-lipoxygenase, indicating potential therapeutic applications in treating diseases mediated by this enzyme. This study underscores the importance of structural modifications to enhance bioavailability and reduce side effects, showcasing the compound's pharmacological potential (Mano et al., 2004).

Imaging Sigma2 Receptor Status in Tumors

Research into fluorine-containing benzamide analogs, including compounds structurally related to 4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, has been conducted for imaging the sigma2 receptor status of solid tumors using PET. This application highlights the compound's potential role in cancer diagnostics and understanding tumor biology (Tu et al., 2007).

Antimicrobial Analog Synthesis

A study demonstrated the synthesis of fluorobenzamides, including derivatives of the compound , showing promising antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents, emphasizing the importance of the fluorine atom in enhancing activity (Desai et al., 2013).

properties

IUPAC Name

4-fluoro-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-14-8-6-13(7-9-14)22-15(19-20-21-22)10-18-16(23)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRCAZORMJOWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

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